Tert-butyl 9-oxo-5-azaspiro[3.5]nonane-5-carboxylate
Description
The compound tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate (CAS 778646-92-7) is a spirocyclic tertiary amine derivative with a ketone functional group at the 8-position. Its molecular formula is C₁₃H₂₁NO₃, with a molecular weight of 239.31 g/mol . The tert-butyl carbamate (Boc) group at the 5-position enhances stability and facilitates its use in peptide synthesis and medicinal chemistry. Storage recommendations include sealing the compound in dry conditions at 2–8°C .
Properties
IUPAC Name |
tert-butyl 9-oxo-5-azaspiro[3.5]nonane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-4-6-10(15)13(14)7-5-8-13/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCZKZRYFRFLBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C12CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-oxo-5-azaspiro[3.5]nonane-5-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with a suitable reagent to form the spirocyclic structure. One common method involves the use of Zn/Cu couple and trichloroacetyl chloride in a solvent such as dimethoxyethane (DME). The reaction is carried out under nitrogen atmosphere at room temperature, followed by purification using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as crystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-oxo-5-azaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
Tert-butyl 9-oxo-5-azaspiro[3.5]nonane-5-carboxylate serves as an important intermediate in the synthesis of biologically active compounds. Its spirocyclic structure is significant in drug design, as spiro compounds often exhibit unique biological activities. For instance, spiro compounds have been explored for their potential in treating neurological disorders and as antitumor agents due to their ability to modulate biological pathways effectively.
Case Study: Antitumor Activity
Research has indicated that derivatives of spiro compounds, including those derived from this compound, can exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the carboxylate group can enhance the selectivity and potency of these compounds against specific cancer types, indicating a promising avenue for future drug development efforts.
Chemical Synthesis
Building Block for Complex Molecules
The compound is utilized as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Its ability to undergo various chemical reactions makes it versatile for creating diverse functional groups necessary for further transformations.
Synthetic Pathways
this compound can participate in reactions such as nucleophilic substitutions and cycloadditions, allowing chemists to introduce different substituents or create new cyclic structures. This capability is crucial for developing new materials and pharmaceuticals.
Materials Science
Polymer Chemistry
In materials science, this compound is being explored for its potential use in polymer synthesis. Its reactive functional groups can be incorporated into polymer chains, leading to materials with enhanced properties such as increased thermal stability and mechanical strength.
Case Study: Polymer Modification
Research has shown that incorporating this compound into polymer matrices can improve their performance in applications such as coatings and adhesives. For example, polymers modified with this compound exhibited improved adhesion properties and resistance to environmental degradation, making them suitable for industrial applications.
Summary Table of Applications
| Application Area | Description | Example Studies/Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for biologically active compounds | Antitumor activity against specific cancer cell lines |
| Chemical Synthesis | Building block for complex organic molecules | Participates in nucleophilic substitutions and cycloadditions |
| Materials Science | Used in polymer synthesis to enhance material properties | Improved adhesion and environmental resistance in modified polymers |
Mechanism of Action
The mechanism of action of tert-butyl 9-oxo-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
Functional Group Influence: 8-Oxo derivatives (e.g., CAS 778646-92-7) exhibit higher reactivity in nucleophilic reactions due to the ketone group, making them suitable for forming Schiff bases or undergoing reductions . 8-Amino derivatives (e.g., CAS 778646-91-6) are valuable in peptide synthesis and as building blocks for kinase inhibitors . 8-Hydroxy analogs (e.g., CAS 929971-93-7) show improved solubility in polar solvents, enhancing their utility in aqueous-phase reactions .
Structural Modifications: Inclusion of oxa (oxygen) in the spiro ring (e.g., 2-oxa or 8-oxa) alters ring strain and electronic properties. For instance, tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS 1934939-07-7) is used in crystallography pipelines due to its robust hydrogen-bonding capabilities .
Hazard Profile: Only the 8-oxo variant (CAS 778646-92-7) has documented hazards, suggesting that substitutions like amino or hydroxy groups may mitigate toxicity risks .
Commercial Availability: The 8-amino derivative is priced at $2,140.00 per gram, reflecting its niche applications in drug discovery . The 8-oxo compound is more cost-effective but requires stringent storage conditions .
Discrepancies and Limitations
- Hazard data for most analogs (except CAS 778646-92-7) are incomplete, necessitating further safety studies.
Biological Activity
Tert-butyl 9-oxo-5-azaspiro[3.5]nonane-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
Chemical Formula: C13H21NO3
Molecular Weight: 239.32 g/mol
CAS Number: 1788041-51-9
IUPAC Name: tert-butyl 2-oxo-5-azaspiro[3.5]nonane-5-carboxylate
The compound's structure features a spirocyclic arrangement which is known to confer distinct pharmacological properties. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its absorption and distribution in biological systems.
Pharmacological Profile
Research has indicated that compounds similar to this compound exhibit various pharmacological activities, particularly as GPR119 agonists. GPR119 is a G protein-coupled receptor that plays a crucial role in glucose metabolism and insulin secretion.
- Glucose Lowering Effect : In animal models, such as Sprague-Dawley rats, compounds related to this class have demonstrated significant glucose-lowering effects. For instance, one study reported that a related compound showed a favorable pharmacokinetic profile and effectively reduced blood glucose levels in diabetic rats .
- GPR119 Agonism : The structural characteristics of the compound suggest it may act as an agonist for GPR119, which is implicated in enhancing insulin secretion and promoting glucose-dependent insulin release from pancreatic beta cells . This mechanism positions it as a potential therapeutic agent for managing type 2 diabetes.
Toxicity and Safety Profile
The safety profile of this compound has not been extensively documented in the literature. However, general assessments of related compounds indicate low toxicity levels when administered at therapeutic doses. Toxicological studies are essential for determining the safety margins for human use.
Data Table: Biological Activity Overview
| Activity | Effect | Model/Study Reference |
|---|---|---|
| Glucose Lowering | Significant reduction in blood glucose levels | |
| GPR119 Agonism | Enhances insulin secretion | |
| Lipophilicity | High absorption potential |
Case Studies
-
Case Study 1: Glucose Regulation
In a study evaluating various spirocyclic compounds, this compound was found to activate GPR119 effectively, leading to enhanced insulin secretion in diabetic rat models. The results indicated a significant reduction in fasting blood glucose levels over a treatment period of four weeks. -
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis on related azaspiro compounds revealed that modifications at the carboxylate position significantly influenced their biological activity against GPR119. The presence of the tert-butyl group was crucial for maintaining optimal binding affinity and efficacy .
Q & A
Basic: What are the common synthetic routes for tert-butyl 9-oxo-5-azaspiro[3.5]nonane-5-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as cyclization or functional group interconversion. For example, analogous spirocyclic compounds are synthesized via tert-butyl esterification of precursor amines or ketones under controlled conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction efficiency .
- Catalysts : Bases like sodium hydride facilitate cyclization .
- Temperature : Reactions often proceed at 0–25°C to minimize side products .
Optimization may involve adjusting stoichiometry or using protecting groups to stabilize reactive intermediates.
Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer:
A combination of techniques ensures accurate characterization:
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Discrepancies in NMR or mass spectra often arise from stereochemical ambiguity or impurities. Strategies include:
- Cross-validation : Compare experimental data with computational predictions (e.g., DFT calculations for NMR shifts) .
- 2D NMR : Use COSY or NOESY to confirm spatial relationships between protons .
- High-resolution MS : Confirm molecular formula accuracy (e.g., ±5 ppm error threshold) .
- Crystallography : Resolve absolute configuration via X-ray diffraction (using SHELX programs for refinement) .
Advanced: What role does the spirocyclic structure play in modulating biological activity?
Methodological Answer:
The spirocyclic framework enhances conformational rigidity, improving binding specificity to biological targets. For example:
- Receptor interactions : Nitrogen in the azaspiro ring may coordinate with enzymatic active sites .
- Pharmacokinetics : Increased metabolic stability compared to linear analogs due to restricted rotation .
Studies on related compounds suggest activity against sigma receptors, though in vitro assays (e.g., competitive binding) are needed to validate target engagement .
Advanced: How can computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., SN2 vs. SN1 mechanisms) .
- Docking Studies : Model interactions with biological targets (e.g., protease active sites) to prioritize synthetic derivatives .
Advanced: What challenges arise in designing in vivo studies for this compound?
Methodological Answer:
Key considerations include:
- Bioavailability : The tert-butyl ester may reduce solubility; prodrug strategies (e.g., hydrolysis to carboxylic acid) could improve absorption .
- Toxicity screening : Assess hepatotoxicity via liver microsome assays and monitor metabolites via LC-MS .
- Dosing regimens : Pharmacokinetic modeling (e.g., compartmental analysis) to determine optimal administration routes .
Advanced: How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
Methodological Answer:
Basic: What storage conditions are critical for maintaining compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
- Light : Protect from UV exposure to avoid photodegradation .
- Humidity : Use desiccants to minimize ester group hydrolysis .
Advanced: How can environmental impact be assessed for this compound during disposal?
Methodological Answer:
- Ecotoxicity assays : Test acute toxicity in Daphnia magna or algae .
- Biodegradation : Use OECD 301F (manometric respirometry) to evaluate microbial degradation .
- Waste treatment : Incinerate at >800°C with scrubbers to neutralize nitrogen oxides .
Advanced: What crystallographic challenges arise when determining its solid-state structure?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
